![molecular formula C14H10F3NO2 B4690751 N-[2-(trifluoromethoxy)phenyl]benzamide](/img/structure/B4690751.png)

N-[2-(trifluoromethoxy)phenyl]benzamide

Overview

Description

Synthesis Analysis

The synthesis of N-[2-(trifluoromethoxy)phenyl]benzamide and related compounds typically involves acylation reactions, where an aromatic amine reacts with an acid chloride or ester under controlled conditions. Studies have explored different synthetic pathways, focusing on optimizing yields, reducing reaction times, and employing environmentally benign conditions. One example is the use of recyclable Keggin heteropolyacids as a catalyst for synthesizing benzamide derivatives under solvent-free conditions and microwave irradiation, which offers an efficient and green approach to these compounds (Ighilahriz-Boubchir et al., 2017).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been analyzed through X-ray crystallography and computational methods. These studies reveal insights into the conformational preferences, molecular packing, and intermolecular interactions within the crystal lattice. For example, crystal structure analysis of similar compounds has shown the significance of dihedral angles between aromatic rings and the role of hydrogen bonding in stabilizing the crystal structure (Suchetan et al., 2016).

Scientific Research Applications

Insect Growth Regulation

- N-[2-(trifluoromethoxy)phenyl]benzamide derivatives, such as SIR-8514, have shown significant efficacy as inhibitors of mosquito development, both in the laboratory and in the field. They are effective in controlling larval populations of certain mosquito species at low application rates, with less impact on non-target organisms compared to classical insecticides (Schaefer et al., 1978).

Synthesis and Biological Activity

- 2-Benzoylamino-N-phenyl-benzamide derivatives have been synthesized using environmentally benign Keggin heteropolyacids as catalysts under solvent-free conditions and microwave irradiations. These compounds exhibit promising antibacterial and antifungal activities (Ighilahriz-Boubchir et al., 2017).

Chemical Synthesis Techniques

- The intramolecular oxidative C–O coupling of certain N-phenyl benzamides has been achieved using phenyliodine bis(trifluoroacetate) as an oxidant, leading to the efficient production of benzoxazole products (Yu et al., 2012).

Antiarrhythmic Properties

- Certain benzamides with trifluoroethoxy ring substituents have shown promise as oral antiarrhythmic agents in animal studies. Their activity varies based on the nature of the heterocyclic amide side chain and the basicity of the amine nitrogen (Banitt et al., 1977).

Antitumor Applications

- N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide, a related compound, has demonstrated potential antitumor effects and excellent bioactivities, offering new avenues for cancer treatment research (Bin, 2015).

Material Science Applications

- N-phenyl benzamides have been used in the synthesis of well-defined poly(p-benzamide) and block copolymers with low polydispersity, illustrating their potential in material science applications (Yokozawa et al., 2002).

Anticancer and Antioxidant Activities

- Derivatives of N-phenyl benzamides have been synthesized and evaluated for their anticancer and antioxidant activities, with some showing significant inhibitory effects on the growth of cancer cell lines (Sulistyowaty et al., 2020).

Mechanism of Action

Target of Action

N-[2-(trifluoromethoxy)phenyl]benzamide is structurally related to riluzole , a neuroprotective drug currently approved for the treatment of amyotrophic lateral sclerosis . The primary targets of this compound are likely to be similar to those of riluzole, which include voltage-dependent sodium channels , GABA receptors, and NMDA receptors .

Mode of Action

The compound interacts with its targets by antagonizing voltage-dependent sodium channel currents . This means it inhibits the flow of sodium ions through the channels, which can affect the electrical activity of neurons. It also possesses low binding affinity for GABA and NMDA receptors , suggesting it may have a modulatory effect on these neurotransmitter systems.

Pharmacokinetics

For instance, riluzole is well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in urine .

Result of Action

The molecular and cellular effects of this compound’s action are likely to involve changes in neuronal excitability due to its effects on sodium channels and neurotransmitter receptors. These changes could potentially have neuroprotective effects, similar to those observed with riluzole .

properties

IUPAC Name |

N-[2-(trifluoromethoxy)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3NO2/c15-14(16,17)20-12-9-5-4-8-11(12)18-13(19)10-6-2-1-3-7-10/h1-9H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKWWCBDPEWARGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

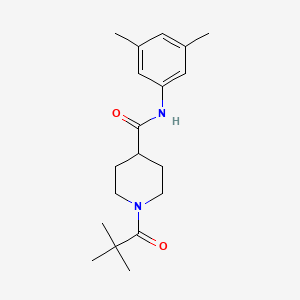

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

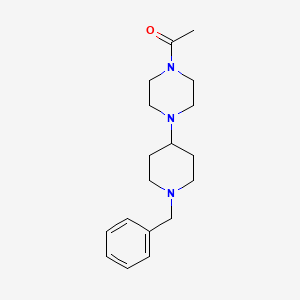

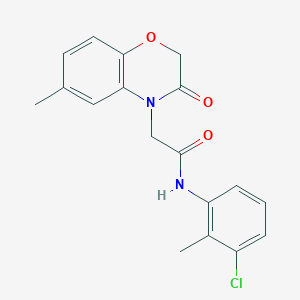

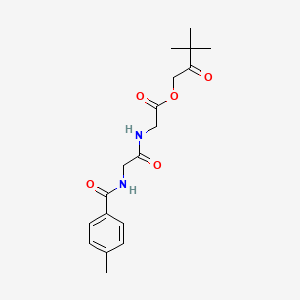

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-3-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B4690686.png)

![3-[(4-methoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B4690705.png)

![N-(4-chlorophenyl)-2-cyano-3-[1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl]acrylamide](/img/structure/B4690721.png)

![N-isopropyl-4-methoxy-3-[(propylamino)sulfonyl]benzamide](/img/structure/B4690732.png)

![2-{[(3,3,5-trimethylcyclohexyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4690746.png)

![3-{[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4690759.png)

![2-phenyl-N-[4-phenyl-3-(1-piperidinylcarbonyl)-2-thienyl]acetamide](/img/structure/B4690766.png)